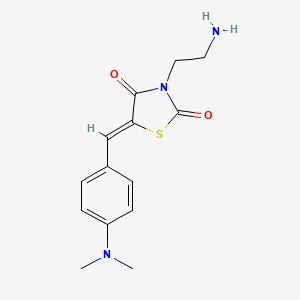

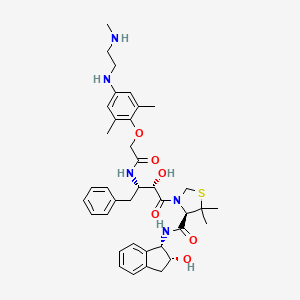

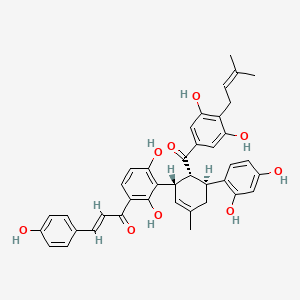

![molecular formula C25H37N5O4 B10850034 (2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-370,518 is a synthetic peptide compound known for its potent inhibitory effects on thrombin, a key enzyme in the coagulation cascade. It is characterized by its high selectivity and potency, making it a valuable tool in the study and potential treatment of thrombotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-370,518 is synthesized through a series of peptide coupling reactions. The key steps involve the incorporation of a trans-aminocyclohexylglycine ketoamide residue at the P1 position, traditionally occupied by lysine or arginine . The synthesis typically involves the use of solid-phase peptide synthesis techniques, followed by purification using preparative liquid chromatography .

Industrial Production Methods: While specific industrial production methods for L-370,518 are not extensively documented, the general approach would involve large-scale peptide synthesis using automated synthesizers, followed by purification and quality control processes to ensure the compound’s purity and potency.

Chemical Reactions Analysis

Types of Reactions: L-370,518 primarily undergoes binding reactions with thrombin. The interaction involves a two-step binding process where the initially formed thrombin-inhibitor complex rearranges to a more stable final complex .

Common Reagents and Conditions: The synthesis of L-370,518 involves reagents such as protected amino acids, coupling agents like carbodiimides, and deprotecting agents. The reactions are typically carried out under controlled conditions to ensure the correct formation of peptide bonds.

Major Products Formed: The major product formed from the synthesis of L-370,518 is the peptide itself, characterized by its specific sequence and structural features that confer its inhibitory activity against thrombin .

Scientific Research Applications

L-370,518 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the mechanisms of thrombin inhibition and to develop potential therapeutic agents for thrombotic disorders. Its high selectivity and potency make it an ideal candidate for studying the biochemical pathways involved in coagulation and for developing new anticoagulant drugs .

Mechanism of Action

L-370,518 exerts its effects by binding to thrombin, a trypsin-like serine proteinase that plays a crucial role in thrombosis. The binding involves a two-step reaction where the initially formed thrombin-inhibitor complex rearranges to a more stable final complex. This interaction inhibits the activity of thrombin, thereby preventing the formation of blood clots .

Comparison with Similar Compounds

- L-372,051

- L-372,228

- L-371,912

- L-372,011

Comparison: L-370,518 is unique in its high potency and selectivity as a thrombin inhibitor. Compared to similar compounds like L-372,051 and L-372,228, L-370,518 exhibits a different binding affinity and stability in its interaction with thrombin. For instance, replacing the N-terminal methylamino group in L-370,518 with a hydrogen (as in L-372,051) results in a significant loss in potency .

L-370,518’s unique structural features, such as the trans-aminocyclohexylglycine ketoamide residue, contribute to its distinct binding properties and inhibitory activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula |

C25H37N5O4 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H37N5O4/c1-27-19(15-16-7-4-3-5-8-16)25(34)30-14-6-9-20(30)23(32)29-21(22(31)24(33)28-2)17-10-12-18(26)13-11-17/h3-5,7-8,17-21,27H,6,9-15,26H2,1-2H3,(H,28,33)(H,29,32)/t17?,18?,19-,20+,21+/m1/s1 |

InChI Key |

ISJCFAFNSYZJRO-KJFGXLEFSA-N |

Isomeric SMILES |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C3CCC(CC3)N)C(=O)C(=O)NC |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C3CCC(CC3)N)C(=O)C(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

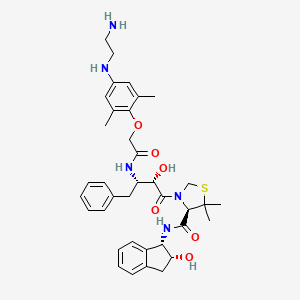

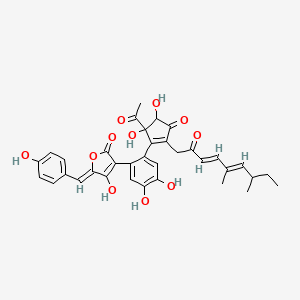

![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)

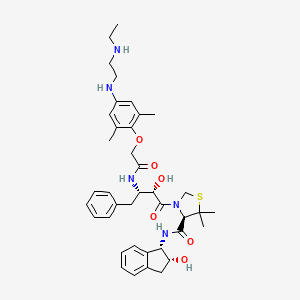

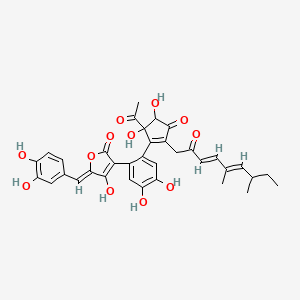

![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)

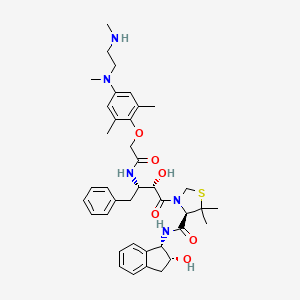

![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)

![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)

![Pyrazolo[1,5-a]pyrimidine 4e](/img/structure/B10850027.png)